molecular formula C6H13NO5S B1419620 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid CAS No. 956019-97-9

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Cat. No. B1419620
CAS RN: 956019-97-9
M. Wt: 211.24 g/mol
InChI Key: BGMHWNQDOPAWKX-UHFFFAOYSA-N
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Description

“2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid” is a chemical compound with the CAS Number: 956019-97-9 . It has a molecular weight of 211.24 and its IUPAC name is [(2-methoxyethyl)(methylsulfonyl)amino]acetic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid” is 1S/C6H13NO5S/c1-12-4-3-7(5-6(8)9)13(2,10)11/h3-5H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Its molecular weight is 211.24 and its IUPAC name is [(2-methoxyethyl)(methylsulfonyl)amino]acetic acid .

Scientific Research Applications

Proteomics Research

In the field of proteomics , this compound is utilized as a biochemical tool for the study of protein interactions and functions. It can be used to modify proteins or peptides to study their structure-function relationships, stability, and interactions with other biomolecules .

Pharmacological Studies

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid: is employed in pharmacological research to investigate its potential as a therapeutic agent. Its effects on various biological pathways can be studied to determine its efficacy and safety for potential drug development .

Chemical Synthesis

This compound serves as a building block in chemical synthesis . It can be used to synthesize more complex molecules, which may have applications in developing new materials or drugs. Its reactivity and stability under different conditions are key areas of interest .

Analytical Chemistry

In analytical chemistry , it can be used as a standard or reagent in chromatographic methods to quantify or identify other compounds. Its well-defined properties make it suitable for use in calibration curves and method development .

Environmental Science

The compound’s role in environmental science could involve studies on its degradation products and their environmental impact. Research may focus on its biodegradability, toxicity, and long-term effects on ecosystems .

Material Science

In material science , 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid might be explored for its properties when incorporated into polymers or coatings. Its influence on the mechanical strength, thermal stability, and chemical resistance of materials is of particular interest .

properties

IUPAC Name

2-[2-methoxyethyl(methylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5S/c1-12-4-3-7(5-6(8)9)13(2,10)11/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMHWNQDOPAWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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